molecular formula C11H19NO5 B12339299 4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid

Cat. No.: B12339299
M. Wt: 245.27 g/mol
InChI Key: XUJUXKBCUVWHIX-UHFFFAOYSA-N
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Description

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is often used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group, which is an acid-labile protecting group commonly used in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid typically involves the reaction of 2-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .

Scientific Research Applications

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid primarily involves the protection of amines. The BOC group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid is unique due to its specific structure and the presence of the BOC group, which provides stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other organic synthesis applications .

Biological Activity

4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid, also known as (2R-3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11H19NO5
Molecular Weight 245.28 g/mol
IUPAC Name (2R-3S)-2-methyl-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
PubChem CID 86306040

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in inhibiting tumor cell proliferation and displaying antimicrobial properties.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of cancer cells. In particular, studies have highlighted its effectiveness against folate receptor-expressing human tumors. The mechanism primarily involves selective transport via folate receptors (FRα and FRβ), leading to potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis.

Case Study: In Vitro and In Vivo Efficacy
A study demonstrated that this compound significantly inhibited colony formation in KB human tumor cells, achieving over 99% inhibition at a concentration of 1 nM. Additionally, in SCID mice models bearing KB tumors, it exhibited substantial antitumor activity with complete remissions observed in advanced-stage tumors .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Nitrogen heterocycles, similar to those found in this compound, are known for their efficacy against various bacterial strains. Preliminary evaluations indicate activity against Gram-positive bacteria, with some derivatives showing enhanced potency compared to standard antibiotics like vancomycin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits GARFTase, disrupting purine nucleotide biosynthesis essential for DNA replication in rapidly dividing cancer cells.
  • Selective Transport Mechanism : Its uptake is mediated by folate receptors, which are overexpressed in certain tumor types, allowing for targeted delivery and reduced toxicity to normal cells.

Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For instance, modifications to the morpholine ring or the side chains have led to derivatives with improved potency against resistant bacterial strains and enhanced anticancer effects.

Table: Comparative Biological Activity of Related Compounds

Compound NameAntitumor Activity (IC50)Antimicrobial Activity (MIC)
This compound< 1 nM8 ng/mL against MRSE
Pyrrolo[2,3-d]pyrimidine derivative< 10 nM0.125 μg/mL against MSSA
Thieno[2,3-d]pyrimidine derivative< 5 nMNot tested

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUXKBCUVWHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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